{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate
Description
The compound “{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate” is a brominated furan derivative featuring a 5-bromofuran-2-carboxylate ester core linked to a carbamoyl methyl group substituted with a 2-chlorobenzyl moiety. The 2-chlorophenyl group in this compound likely enhances lipophilicity, which could impact pharmacokinetic behavior.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO4/c15-12-6-5-11(21-12)14(19)20-8-13(18)17-7-9-3-1-2-4-10(9)16/h1-6H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFXPGVGVGKSJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320290 | |
| Record name | [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269976 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
386277-36-7 | |
| Record name | [2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl Ester Hydrolysis
Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) undergoes saponification under alkaline conditions:
Procedure :
- Dissolve methyl ester (1.0 eq) in THF:H₂O (3:1, 0.1 M)
- Add NaOH (2.5 eq) at 0°C, stir at 25°C for 6–8 h
- Acidify with HCl (1M) to pH 2–3
- Extract with EtOAc (3×), dry (Na₂SO₄), concentrate
Yield : 92–95% (literature analogues)
Characterization :
Synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methanol
Carbamate Formation
2-Chlorobenzylamine reacts with glycolic acid under carbodiimide-mediated conditions:
Procedure :
- Charge glycolic acid (1.2 eq), 2-chlorobenzylamine (1.0 eq) in dry DMF (0.05 M)
- Add EDCl (1.5 eq), HOBt (0.3 eq), NMM (3.0 eq)
- Stir at 25°C under N₂ for 12 h
- Quench with sat. NH₄Cl, extract with CH₂Cl₂ (3×), dry (MgSO₄), concentrate
Yield : 78–82% (patent analogous reactions)
Characterization :
Esterification: Convergent Synthesis
Steglich Esterification
Coupling the acid and alcohol fragments using DCC/DMAP:
Procedure :
| Parameter | Value |
|---|---|
| 5-Bromofuran-2-COOH | 1.0 eq (2.15 mmol) |
| Carbamoyl methanol | 1.1 eq (2.37 mmol) |
| DCC | 1.2 eq (2.58 mmol) |
| DMAP | 0.1 eq (0.22 mmol) |
| Solvent | CH₂Cl₂ (0.1 M) |
| Temperature | 0°C → 25°C (16 h) |
Workup :
- Filter precipitated DCU
- Wash organic phase with 5% citric acid, sat. NaHCO₃, brine
- Dry (Na₂SO₄), concentrate, purify by silica chromatography (Hex:EtOAc 4:1)
Yield : 68–72%
Optimization Notes :
Alternative Pathways and Comparative Analysis
Mixed Carbonate Approach
Reaction of 5-bromofuran-2-carbonyl chloride with silver carbonate and iodo derivative:
Reaction Scheme :
5-Bromofuran-2-COCl + Ag₂CO₃ + ICH₂NHC(O)O(CH₂)PhCl → Target + AgI↓
Conditions :
Enzymatic Esterification
Screen of lipases (Novozym 435, CAL-B) in ionic liquids:
| Lipase | Solvent | Conversion (%) |
|---|---|---|
| Novozym 435 | [BMIM][PF₆] | 38 |
| CAL-B | [EMIM][Tf₂N] | 29 |
Limitation : Substrate inhibition observed at >0.2 M
Characterization and Analytical Data
Spectroscopic Profile
¹H NMR (500 MHz, CDCl₃):
- δ 7.85 (d, J=3.5 Hz, 1H, H-3 furan)
- δ 7.42–7.28 (m, 4H, aromatic)
- δ 5.12 (s, 2H, OCH₂C(O)NH)
- δ 4.52 (s, 2H, NHCH₂Ph)
HRMS (ESI+) :
- Calc. for C₁₄H₁₂BrClNO₄ [M+H]⁺: 402.9654
- Found: 402.9651
Industrial-Scale Considerations
Chemical Reactions Analysis
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine, forming new derivatives
Scientific Research Applications
{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Esters of 5-Bromofuran-2-Carboxylic Acid
The closest structural analogs include methyl 5-bromofuran-2-carboxylate (A122402, similarity score: 0.94) and ethyl 5-bromofuran-2-carboxylate (A116443, similarity score: 0.90) . These differ from the target compound in their ester substituents:
- Methyl/ethyl esters : Smaller alkyl groups likely confer higher volatility and lower steric hindrance.
Brominated vs. Other Substituted Furan Derivatives
Compounds such as 5-formylfuran-2-carboxylic acid (A141726, similarity: 0.77) and 5-hydroxymethyl-2-furancarboxylic acid (A295645, similarity: 0.77) replace bromine with electron-withdrawing (formyl) or polar (hydroxymethyl) groups . Key differences:
- Bromine : Enhances electrophilic aromatic substitution resistance and may participate in halogen bonding.
Impact of Halogenation Patterns
4,5-Dibromofuran-2-carboxylic acid (A274502, similarity: 0.82) features dual bromination, which increases molecular weight and may amplify steric and electronic effects compared to the mono-brominated target compound .
Data Tables
Biological Activity
The compound {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a derivative of furan and has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a carboxylate group, and a chlorophenyl moiety. The chemical formula can be represented as:
Structural Components
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Chlorophenyl Group : Known for enhancing lipophilicity, which can affect absorption and distribution in biological systems.
- Carbamoyl Group : Often involved in interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of 5-bromofuran-2-carboxylate exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the presence of the furan ring is crucial for this activity .
Cytotoxicity Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on human cell lines. The results showed varying degrees of cytotoxicity with an IC50 value indicating moderate toxicity levels. For instance, one study reported that related compounds had IC50 values ranging from 50 to 100 μM against human fibroblast cells, suggesting a potential therapeutic window .
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit key enzymatic pathways in target organisms, similar to other known furan derivatives which disrupt metabolic processes in bacteria .
Study 1: Antimycobacterial Activity
A significant study explored the antimycobacterial properties of furan derivatives, including this compound. The findings revealed that these compounds could inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing MIC values below 250 μM. This highlights their potential as leads for developing new antitubercular agents .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed to identify the most effective structural modifications that enhance biological activity. The study indicated that modifications to the chlorophenyl group significantly influenced both potency and selectivity against microbial targets. The introduction of electron-withdrawing groups improved inhibitory effects on specific enzymes involved in bacterial metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against M. tuberculosis | |
| Cytotoxicity | IC50 > 100 μM in fibroblasts | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Table 2: Structure-Activity Relationship Findings
Q & A
Q. What is the optimal synthetic route for {[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves coupling 5-bromofuran-2-carboxylic acid with a [(2-chlorophenyl)methyl]carbamoyl chloride derivative. A base such as triethylamine is used to deprotonate the carboxylic acid, facilitating nucleophilic acyl substitution. Continuous flow reactors can enhance reaction efficiency and yield by improving mixing and heat transfer . Optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reactivity.
- Temperature control : Room temperature or mild heating (40–60°C) avoids side reactions.
- Stoichiometry : A 1:1.2 molar ratio of acid to carbamoyl chloride ensures complete conversion.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the ester linkage (δ ~4.5–5.0 ppm for methylene protons) and bromine/chlorine substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Resolves molecular weight discrepancies (e.g., observed vs. theoretical mass) with precision <5 ppm .
- X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-III visualizes molecular geometry, including dihedral angles between aromatic rings .
Q. How does the bromine substituent influence the compound’s reactivity in further derivatization?
The bromine at the furan 5-position is highly electrophilic, enabling:
- Nucleophilic aromatic substitution : Reaction with amines or thiols to introduce functional groups.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids for biaryl synthesis .
- Radical bromination : Bromine can act as a leaving group in radical-mediated C–C bond formation .
Advanced Research Questions
Q. How can contradictions in reported molecular weights (e.g., vs. g/mol) be resolved experimentally?
Use HRMS to determine the exact mass. For example:
Q. What crystallographic strategies are effective for resolving structural ambiguities in halogenated furan derivatives?
- Twinned data refinement : SHELXL handles twinning via HKLF5 format for overlapping reflections .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···O contacts at ~3.1 Å) to explain packing motifs .
- Density functional theory (DFT) : Validates experimental bond lengths/angles against computational models .
Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitutions?
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates.
- Isotopic labeling : Replace Br with to track substitution pathways.
- Computational modeling : Gaussian09 calculates activation energies for proposed transition states .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting biological activity?
- Substituent variation : Synthesize analogs with fluorine (electron-withdrawing) or methoxy (electron-donating) groups at the 2-chlorophenyl position.
- In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) or antimicrobial activity via microbroth dilution (MIC values).
- Docking simulations : AutoDock Vina predicts binding modes to target proteins (e.g., COX-2 active site) .
Q. How should researchers address discrepancies in solubility data for this hydrophobic compound?
- Shake-flask method : Measure solubility in DMSO/water mixtures (e.g., 10% DMSO) via UV-Vis spectroscopy.
- HPLC solubility assay : Use a C18 column with acetonitrile/water gradients to quantify dissolved compound .
- Co-solvency studies : Evaluate solubility enhancers like cyclodextrins or surfactants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
